molecular formula C7H12INO B7931371 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7931371
M. Wt: 253.08 g/mol
InChI Key: DWHNYLXNUKHPIX-UHFFFAOYSA-N
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Description

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone is an organic compound featuring a pyrrolidine ring substituted with an iodomethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone can be synthesized through the iodination of 3-methylpyrrolidine followed by acylation. The iodination typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions. The acylation step can be achieved using ethanoyl chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of N-substituted pyrrolidines or S-substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with biological targets through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone
  • 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone
  • 1-(3-Methyl-pyrrolidin-1-yl)-ethanone

Comparison: 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, leading to different steric and electronic effects in chemical reactions. This can result in variations in reaction rates, product distributions, and biological activity .

Properties

IUPAC Name

1-[3-(iodomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHNYLXNUKHPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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